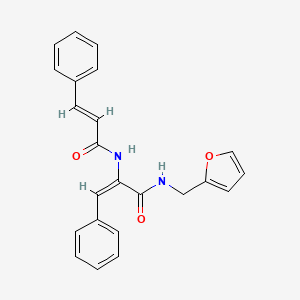
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the acrylamide family and has been studied extensively for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and enhance the immune system. Additionally, this compound has been found to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide in lab experiments include its potential therapeutic properties, high yield synthesis method, and ability to target specific enzymes and proteins. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.
Orientations Futures
There are many potential future directions for the study of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide. One area of research could focus on identifying the specific enzymes and proteins that this compound targets and understanding the underlying mechanisms of action. Additionally, there is a need for further research on the potential therapeutic uses of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, future research could explore the development of new drugs based on 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide and its derivatives.
Méthodes De Synthèse
The synthesis of 2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide is a multistep process that involves the reaction of cinnamic acid, furfural, and phenylacetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product. The yield of the synthesis method is generally high, making it a feasible option for large-scale production.
Applications De Recherche Scientifique
2-(cinnamoylamino)-N-(2-furylmethyl)-3-phenylacrylamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(14-13-18-8-3-1-4-9-18)25-21(16-19-10-5-2-6-11-19)23(27)24-17-20-12-7-15-28-20/h1-16H,17H2,(H,24,27)(H,25,26)/b14-13+,21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNLFOUGLKPTPB-VXUIJSMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
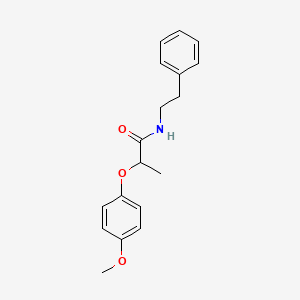
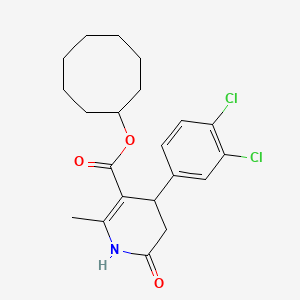
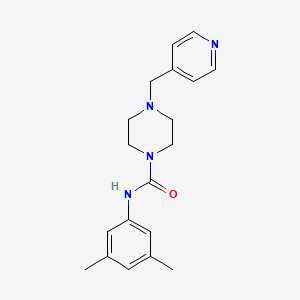

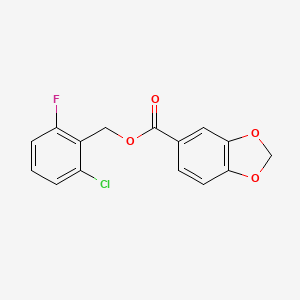
![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930692.png)
![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930713.png)
![3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4930715.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4930722.png)